Cas no 866145-30-4 (4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)

4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)- 化学的及び物理的性質
名前と識別子
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- 4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-
- 6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one
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- MDL: MFCD16662591
4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB370475-500 mg |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one; . |
866145-30-4 | 500mg |
€579.60 | 2023-04-26 | ||
abcr | AB370475-1 g |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one; . |
866145-30-4 | 1g |
€1115.20 | 2023-04-26 | ||
abcr | AB370475-500mg |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one; . |
866145-30-4 | 500mg |
€579.60 | 2025-02-16 | ||
A2B Chem LLC | AC25311-1g |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |
866145-30-4 | >95% | 1g |
$1116.00 | 2024-04-19 | |
abcr | AB370475-1g |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one; . |
866145-30-4 | 1g |
€1115.20 | 2025-02-16 | ||
A2B Chem LLC | AC25311-10mg |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |
866145-30-4 | >95% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401461-1g |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(1H)-one |
866145-30-4 | 97% | 1g |
¥5027.00 | 2024-04-27 | |
Chemenu | CM526784-1g |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |
866145-30-4 | 97% | 1g |
$513 | 2023-02-01 | |
A2B Chem LLC | AC25311-5mg |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |
866145-30-4 | >95% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AC25311-1mg |
6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |
866145-30-4 | >95% | 1mg |
$201.00 | 2024-04-19 |
4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)- 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-に関する追加情報
Introduction to 4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-(4-pyridinyl) (CAS No. 866145-30-4)
4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-(4-pyridinyl) (CAS No. 866145-30-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidinones, which are known for their diverse biological properties, including anti-inflammatory, antiviral, and anticancer activities.
The chemical structure of 4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-(4-pyridinyl) is characterized by a pyrimidinone core with a methoxymethyl substituent at the 6-position and a pyridine ring at the 2-position. This specific arrangement of functional groups imparts unique pharmacological properties to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-(4-pyridinyl) in the treatment of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-(4-pyridinyl) has shown promise in antiviral research. A study conducted by researchers at the University of California, San Francisco, found that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronavirus. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and protein processing.
The anticancer potential of 4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-(4-pyridinyl) has also been explored in various preclinical studies. Research published in the Cancer Research journal reported that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the activation of caspase-dependent pathways and the downregulation of oncogenic signaling proteins such as Akt and ERK.
The pharmacokinetic properties of 4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-(4-pyridinyl) have been extensively studied to evaluate its suitability for clinical applications. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a promising candidate for drug development. Additionally, it has demonstrated low toxicity in preclinical models, further supporting its potential as a safe and effective therapeutic agent.
In conclusion, 4(3H)-Pyrimidinone, 6-(methoxymethyl)-2-(4-pyridinyl) (CAS No. 866145-30-4) is a versatile compound with a wide range of biological activities. Its anti-inflammatory, antiviral, and anticancer properties make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide deeper insights into its mechanisms of action and therapeutic potential, paving the way for its use in clinical settings.
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